8-Bromooctanoic acid

Catalog No.
S666759
CAS No.
17696-11-6
M.F
C8H15BrO2
M. Wt
223.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromooctanoic acid

CAS Number

17696-11-6

Product Name

8-Bromooctanoic acid

IUPAC Name

8-bromooctanoic acid

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

InChI

InChI=1S/C8H15BrO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11)

InChI Key

BKJFDZSBZWHRNH-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C(CCCC(=O)O)CCCBr

The exact mass of the compound 8-Bromooctanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

8-Bromooctanoic acid (CAS 17696-11-6) is a highly versatile ω-bromo carboxylic acid featuring an eight-carbon aliphatic chain terminated by a reactive bromine atom and a carboxylic acid group . As a premium bifunctional building block, it is primarily procured for the synthesis of heterobifunctional PROTAC linkers, lipid nanoparticles (LNPs), and surface self-assembled monolayers (SAMs) . The terminal bromine serves as a reliable leaving group for nucleophilic substitution, while the carboxylic acid readily undergoes sequential amide or ester coupling . In industrial and laboratory settings, this specific C8 chain length is selected to precisely control the lipophilicity, spatial geometry, and metabolic stability of downstream conjugates, offering a highly predictable reactivity profile for complex macromolecular assembly [1].

Substituting 8-bromooctanoic acid with shorter (e.g., 6-bromohexanoic acid) or longer (e.g., 11-bromoundecanoic acid) analogs fundamentally alters the physicochemical and biological performance of the resulting constructs [1]. In targeted protein degradation (PROTACs), the linker length strictly dictates the formation of the E3 ligase-target protein ternary complex; deviating from the C8 spacer can completely abolish degradative potency[2]. In formulation chemistry, the chain length exponentially impacts the octanol-water partition coefficient (LogP), meaning a substitution will drastically shift the bioavailability and membrane permeability of lipid conjugates [3]. Furthermore, in synthetic biology applications, cellular enzymes exhibit sharp chain-length specificities, where C8 precursors may undergo rapid dehalogenation while C11 precursors remain stable, rendering generic substitution a critical failure point in metabolic engineering [4].

Precursor-Driven LogP Optimization in Bioactive Conjugates

The chain length of the brominated precursor directly dictates the lipophilicity of the final synthesized conjugate. In the synthesis of bromoalkyl-1,4-benzoquinones, utilizing 8-bromooctanoic acid as the precursor yields a C7-alkylated derivative with a highly lipophilic profile, whereas shorter or longer precursors fail to achieve the same membrane-permeable characteristics[1].

Evidence DimensionOctanol-water partition coefficient (LogP) at pH 7.4
Target Compound Data4.95 (Derivative synthesized from 8-bromooctanoic acid)
Comparator Or Baseline1.6 (Derivative from 5-bromopentanoic acid) and 1.74 (Derivative from 11-bromoundecanoic acid)
Quantified DifferenceThe 8-bromooctanoic acid precursor yields a product with a LogP that is 2.8 to 3.1 times higher than those derived from the C5 or C11 analogs.
ConditionsIn vitro shake-flask solubility test of synthesized bromoalkyl-1,4-benzoquinones in an octanol/phosphate buffer (pH 7.4) system.

Procurement of the exact C8 precursor is essential for maximizing the membrane permeability and bioavailability of hydrophobic drug candidates in downstream formulation.

Spatial Geometry Control in PROTAC Ternary Complex Formation

In the development of targeted protein degraders, the aliphatic chain length is a strict determinant of efficacy. Systematic screening of PROTAC linkers targeting PAK4 demonstrated that linkers utilizing C8-equivalent lengths (resulting in 13-16 atom total linker spans) achieved optimal target degradation, while deviations outside this window resulted in a loss of function[1].

Evidence DimensionTarget protein (PAK4) degradation ratio at 2 μM
Target Compound Data40% to 60% degradation (Optimal 13-16 atom linkers utilizing C8 precursors like 8-bromooctanoic acid)
Comparator Or BaselinePoor to no significant degradation (Linkers <12 atoms or >16 atoms)
Quantified DifferenceOptimal C8-based linkers achieve up to 60% target clearance, whereas shorter or longer deviations fail to induce significant degradation.
ConditionsIn vitro degradation assay in A549 cells incubated for 12 hours with PROTAC compounds.

Buyers synthesizing PROTACs must procure the exact chain length, as minor deviations in the aliphatic spacer prevent the critical spatial alignment required for E3 ligase-mediated ubiquitination.

Divergent Metabolic Stability in Acyl-ACP Synthetase Processing

When used as a feedstock in engineered biological systems, 8-bromooctanoic acid exhibits a fundamentally different metabolic fate than its longer C11 counterpart. In E. coli expressing VhAasS, the C8 chain is rapidly processed and dehalogenated, whereas the C11 chain remains intact and undergoes selective elongation [1].

Evidence DimensionIn vivo metabolic fate in engineered E. coli
Target Compound DataComplete consumption and dehalogenation (acts as a consumable carbon source)
Comparator Or Baseline11-bromoundecanoic acid remains stable, retains its bromine, and is extended to 15-bromopentadecanoic acid.
Quantified Difference8-bromooctanoic acid undergoes complete dehalogenation, whereas the C11 analog achieves stable incorporation into cellular lipids.
ConditionsGCMS analysis of lyophilized media and cells from E. coli expressing VhAasS fed with unnatural brominated fatty acids.

For biomanufacturing and lipid engineering, selecting the C8 versus C11 chain determines whether the compound acts as a degradable feedstock or a stable structural building block.

Intrinsic Cytokine Inhibition of the Raw Building Block

The raw brominated fatty acids themselves possess varying degrees of intrinsic biological activity, which must be accounted for during the synthesis of bioactive conjugates. 8-bromooctanoic acid demonstrates a significantly higher baseline suppression of pro-inflammatory cytokines compared to the shorter 6-bromohexanoic acid [1].

Evidence DimensionPro-inflammatory cytokine inhibition rate (%)
Target Compound Data66.6% inhibition
Comparator Or Baseline28.0% inhibition (6-bromohexanoic acid)
Quantified Difference8-bromooctanoic acid exhibits a 2.37-fold higher baseline inhibition of cytokines compared to the C6 analog.
ConditionsLipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells treated directly with the raw brominated fatty acids.

When evaluating the baseline bioactivity or toxicity of synthetic intermediates, the C8 chain provides significantly different background effects than the C6 chain, directly impacting assay controls.

Heterobifunctional PROTAC Linker Synthesis

Directly downstream of its proven role in spatial geometry control, 8-bromooctanoic acid is a primary precursor for constructing optimal 13-16 atom aliphatic linkers (e.g., for CYP1B1 or PAK4 degraders). The C8 spacer provides the exact flexibility and distance required to successfully form the E3 ligase-target protein ternary complex [1].

Bioavailable Lipid and Nanoparticle Conjugates

Leveraging its ability to impart a highly specific LogP (near 5.0 in conjugated forms), this compound is prioritized in the synthesis of branched tail lipids, bromoalkyl-benzoquinones, and non-viral gene delivery vectors where precise membrane permeability is critical for formulation success [2].

Metabolic Engineering and Synthetic Biology Feedstocks

Due to its specific processing by acyl-ACP synthetases, 8-bromooctanoic acid is utilized in engineered bacterial systems where rapid dehalogenation and carbon consumption are required, contrasting with longer chain analogs used for stable lipid integration[3].

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

222.02554 Da

Monoisotopic Mass

222.02554 Da

Heavy Atom Count

11

Melting Point

38.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

8-Bromooctanoic acid

Dates

Last modified: 08-15-2023

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